molecular formula C17H22N6O3 B11261674 N~2~-(4-methylbenzyl)-5-nitro-N~4~-(tetrahydrofuran-2-ylmethyl)pyrimidine-2,4,6-triamine

N~2~-(4-methylbenzyl)-5-nitro-N~4~-(tetrahydrofuran-2-ylmethyl)pyrimidine-2,4,6-triamine

Cat. No.: B11261674
M. Wt: 358.4 g/mol
InChI Key: WCTYWDMAAFIPFF-UHFFFAOYSA-N
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Description

N2-[(4-methylphenyl)methyl]-5-nitro-N4-[(oxolan-2-yl)methyl]pyrimidine-2,4,6-triamine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with various functional groups, including a nitro group, a methylphenyl group, and an oxolan-2-ylmethyl group. These substitutions confer unique chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-methylphenyl)methyl]-5-nitro-N4-[(oxolan-2-yl)methyl]pyrimidine-2,4,6-triamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N2-[(4-methylphenyl)methyl]-5-nitro-N4-[(oxolan-2-yl)methyl]pyrimidine-2,4,6-triamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.

    Hydrolysis: The oxolan-2-ylmethyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C), sodium borohydride (NaBH4).

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH).

Major Products

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of various substituted pyrimidine derivatives.

    Hydrolysis: Formation of alcohol derivatives.

Scientific Research Applications

N2-[(4-methylphenyl)methyl]-5-nitro-N4-[(oxolan-2-yl)methyl]pyrimidine-2,4,6-triamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N2-[(4-methylphenyl)methyl]-5-nitro-N4-[(oxolan-2-yl)methyl]pyrimidine-2,4,6-triamine involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s nitro group can participate in redox reactions, while the pyrimidine core can interact with nucleic acids or proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

  • N2-[(4-chlorophenyl)methyl]-5-nitro-N4-[(oxolan-2-yl)methyl]pyrimidine-2,4,6-triamine
  • N2-[(4-methylphenyl)methyl]-5-nitro-N4-[(tetrahydrofuran-2-yl)methyl]pyrimidine-2,4,6-triamine

Uniqueness

N2-[(4-methylphenyl)methyl]-5-nitro-N4-[(oxolan-2-yl)methyl]pyrimidine-2,4,6-triamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C17H22N6O3

Molecular Weight

358.4 g/mol

IUPAC Name

2-N-[(4-methylphenyl)methyl]-5-nitro-4-N-(oxolan-2-ylmethyl)pyrimidine-2,4,6-triamine

InChI

InChI=1S/C17H22N6O3/c1-11-4-6-12(7-5-11)9-20-17-21-15(18)14(23(24)25)16(22-17)19-10-13-3-2-8-26-13/h4-7,13H,2-3,8-10H2,1H3,(H4,18,19,20,21,22)

InChI Key

WCTYWDMAAFIPFF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC2=NC(=C(C(=N2)NCC3CCCO3)[N+](=O)[O-])N

Origin of Product

United States

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